molecular formula C21H22N2O4 B2728296 (E)-3-(Furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide CAS No. 1448140-77-9

(E)-3-(Furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide

Cat. No.: B2728296
CAS No.: 1448140-77-9
M. Wt: 366.417
InChI Key: QAKXGWUMMCXINL-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(Furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity of Furan Derivatives

  • Versatile Precursors for Novel Azines and Azolotriazines : Enaminone derivatives incorporating dibromobenzofuran moieties have been used as versatile precursors for the synthesis of novel azines, azolotriazines, and other heterocyclic compounds. These synthetic pathways highlight the potential for creating diverse bioactive molecules from furan derivatives (Sanad & Mekky, 2018).

  • Building Blocks for Heterocyclic Systems : Furan derivatives have also served as building blocks for constructing novel heterocyclic systems, including azole, pyrimidine, pyran, and benzofuran derivatives. This research underscores the utility of furan-based compounds in the synthesis of complex molecules with potential pharmaceutical applications (Farag et al., 2011).

  • Precursors for Synthesis of Purine Analogues : Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate, a furan derivative, has been used as a precursor for the synthesis of novel derivatives of various fused heterocyclic ring systems, including purine analogues. These compounds are significant for their potential in drug discovery and development (Mostafa & Nada, 2015).

  • Alkaloids with Bioactivity : Research on the mangrove-derived actinomycete Jishengella endophytica revealed new alkaloids incorporating furan moieties, with some compounds showing activity against the influenza A virus. This highlights the natural occurrence and bioactivity of furan-containing compounds (Wang et al., 2014).

  • Synthesis of Novel Heterocyclic Compounds : Enaminones derived from furan compounds have been utilized for the synthesis of substituted pyrazoles, demonstrating antitumor and antimicrobial activities. This illustrates the pharmaceutical potential of furan-based enaminones in developing new therapeutic agents (Riyadh, 2011).

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-20(7-4-15-8-11-26-14-15)22-16-5-6-19-18(13-16)21(25)23-10-2-1-3-17(23)9-12-27-19/h4-8,11,13-14,17H,1-3,9-10,12H2,(H,22,24)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKXGWUMMCXINL-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C=CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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